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This guide provides a comparative analysis of the efficacy of select novel anticonvulsant agents

against seizures induced by strychnine, a potent antagonist of inhibitory glycine receptors. The

data presented is compiled from preclinical studies to aid in the evaluation and development of

new therapeutic strategies for conditions involving glycinergic hypofunction.

Introduction: The Challenge of Strychnine-Induced
Seizures
Strychnine is a highly toxic alkaloid that acts as a competitive antagonist of the inhibitory

neurotransmitter glycine at its receptors, primarily in the spinal cord.[1][2][3] This antagonism

removes the inhibitory control of motor neurons, leading to a state of excessive neuronal

excitation and severe, tonic convulsions.[1][2] These seizures are often described as "awake

seizures" as the individual remains conscious during the intense muscular contractions.[1][3][4]

The standard of care is largely supportive, with benzodiazepines used to manage the

convulsions.[3]

The strychnine-induced seizure model is a valuable tool in neuroscience research for studying

the role of the glycinergic system in seizure generation and for the initial screening of

compounds with potential anticonvulsant activity targeting this pathway. This guide focuses on

a selection of novel anticonvulsants that have shown promise in preclinical studies using this
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model. While traditional anticonvulsants are used as benchmarks, the focus here is on

emerging therapeutic agents.

It is noteworthy that some novel anticonvulsants, such as Felbamate, which modulates the

strychnine-insensitive glycine receptor associated with the NMDA receptor, have been reported

to be ineffective against strychnine-induced seizures, highlighting the specificity of this model.

[4][5][6] Other promising compounds like bis-phenylhydrazones have demonstrated dose-

dependent anticonvulsant activity in this model, though detailed comparative data is not yet

widely available.[7][8]

This guide will focus on three novel therapeutic approaches for which quantitative preclinical

data is available: NeuroAid (MLC901), a traditional Chinese medicine; Omega-3 Fatty Acids

(DHA and EPA), essential polyunsaturated fatty acids; and Ivermectin, an antiparasitic agent

with agonist activity at glycine receptors.

Comparative Efficacy of Novel Anticonvulsants
The following tables summarize the quantitative data on the efficacy of NeuroAid, Omega-3

Fatty Acids, and Ivermectin in rodent models of strychnine-induced seizures.

Table 1: Efficacy of NeuroAid (MLC901) vs. Topiramate
in Mice

Treatment
Group
(Dose)

Latency to
Seizure
Onset (min)

Duration of
Convulsion
s (s)

Number of
Convulsion
s (per hour)

Mortality
Rate (%)

Protection
Rate (%)

Strychnine

Control (2

mg/kg, i.p.)

4.28 ± 1.64 25.00 ± 7.07 2.67 ± 1.03 100 0

NeuroAid (10

mg/kg, p.o.)
6.92 ± 2.99 8.16 ± 9.53 1.00 ± 1.09 40 60

Topiramate

(10 mg/kg,

p.o.)

8.66 ± 5.24 6.68 ± 6.61 1.00 ± 0.63 30 70
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Data extracted from a study by Mahmood et al. (2022).[9][10]

Table 2: Efficacy of Omega-3 Fatty Acids (DHA and EPA)
vs. Carbamazepine in Mice

Treatment Group (Dose)
Latency to Seizure Onset
(Fold Increase vs. Control)

Survival Rate (%)

Strychnine Control (2 mg/kg,

i.p.)
1.0 0

DHA (250 mg/kg, p.o.) ~1.5
Not specified in detail for this

dose

DHA (500 mg/kg, p.o.) ~1.8
Not specified in detail for this

dose

DHA (750 mg/kg, p.o.) ~2.0 75

DHA (1000 mg/kg, p.o.) ~2.1 75

EPA (1000 mg/kg, p.o.) Not specified in detail 63

Carbamazepine (12 mg/kg,

p.o.)
~2.0 Not specified in detail

Data extracted from a study by Al-Ghananeem et al. (2021).[11][12]

Table 3: Efficacy of Ivermectin in Mice
Treatment Group (Dose and Route) Survival Rate (%)

Strychnine Control (2 mg/kg, i.p.) 15

Ivermectin (5 mg/kg, i.p.) 30 min prior 50

Ivermectin (5 mg/kg, i.p.) 14 hours prior 80

Ivermectin (1 mg/kg, p.o.) 14 hours prior 40

Ivermectin (5 mg/kg, p.o.) 14 hours prior 80

Ivermectin (1 mg/kg p.o. + 5 mg/kg i.p.) up to 80
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Data extracted from a study by Maher et al. (2014).[1][2][3][13]

Experimental Protocols
Strychnine-Induced Seizure Model in Mice (General
Protocol)
This protocol outlines the general procedure for inducing seizures with strychnine in mice,

based on the methodologies cited in this guide. Specific parameters may vary between studies.

Animals: Adult male Swiss albino mice or similar strains, weighing between 20-30g, are

typically used. Animals are housed under standard laboratory conditions with free access to

food and water.

Drug Preparation:

Strychnine: Strychnine sulfate is dissolved in normal saline to the desired concentration

(e.g., 0.2 mg/mL for a 2 mg/kg dose in a 20g mouse with an injection volume of 0.2 mL).

Test Compounds: The novel anticonvulsants are prepared according to their solubility,

either dissolved in saline, distilled water, or suspended in a vehicle like 0.5%

carboxymethyl cellulose (CMC).

Drug Administration:

The test compound or vehicle is administered orally (p.o.) or intraperitoneally (i.p.) at a

predetermined time before strychnine injection (e.g., 30 or 60 minutes).

Strychnine is administered intraperitoneally at a convulsant dose, typically ranging from

1.5 to 2.5 mg/kg.

Observation:

Immediately after strychnine administration, each mouse is placed in an individual

observation cage.

The animals are observed for a set period (e.g., 30-60 minutes) for the following

parameters:
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Latency to onset of seizures: The time from strychnine injection to the first appearance

of tonic-clonic convulsions.

Duration of seizures: The total time the animal is in a convulsive state.

Seizure severity: Scored using a standardized scale (e.g., Racine scale).

Number of convulsions: The frequency of convulsive episodes within the observation

period.

Mortality: The number of animals that die within a 24-hour period post-injection.

Data Analysis: The collected data is analyzed using appropriate statistical methods to

compare the effects of the test compounds with the control group.

Specific Protocols from Cited Studies
NeuroAid Study: Mice were pre-treated with NeuroAid (10 mg/kg, p.o.) or topiramate (10

mg/kg, p.o.) for 7 days. On the final day, strychnine (2 mg/kg, i.p.) was administered, and

seizures were observed for 1 hour.[9][10]

Omega-3 Fatty Acids Study: Mice received a single oral dose of DHA or EPA (120-1000

mg/kg) or carbamazepine (12 mg/kg) 60 minutes before the intraperitoneal injection of

strychnine (2 mg/kg).[11][12]

Ivermectin Study: Mice were administered ivermectin either intraperitoneally (5 mg/kg) or

orally (1 or 5 mg/kg) at various time points (30 minutes to 72 hours) before the

intraperitoneal challenge with strychnine (2 mg/kg).[1][2][3][13]

Visualizations
Signaling Pathway of Strychnine Action

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC9784395/
https://www.researchgate.net/publication/367525733_Antiepileptic_Effect_of_Neuroaid_on_Strychnine-Induced_Convulsions_in_Mice
https://www.fortunejournals.com/articles/novel-protection-by-omega3fas-against-strychnineinduced-tonicconvulsion-in-mice-synergy-with-carbamazepine.html
https://www.researchgate.net/publication/354271445_Novel_Protection_by_Omega-3-FAs_against_Strychnine-Induced_Tonic-Convulsion_in_Mice_Synergy_with_Carbamazepine_FSNR_IF_38
https://pubmed.ncbi.nlm.nih.gov/25317421/
https://www.researchgate.net/publication/266973983_In_Vivo_Protection_against_Strychnine_Toxicity_in_Mice_by_the_Glycine_Receptor_Agonist_Ivermectin
https://pmc.ncbi.nlm.nih.gov/articles/PMC4181905/
https://www.semanticscholar.org/paper/In-Vivo-Protection-against-Strychnine-Toxicity-in-Maher-Radwan/9303dc5de1ed9b41a1058deaa48c75029f7ac4ae
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Glycinergic Synapse

Postsynaptic Membrane

Glycine

Glycine Receptor
(Ion Channel)Binds toPresynaptic

Neuron
Release

Postsynaptic
Motor Neuron

Inhibition of
Motor Neuron

Leads to
Hyperpolarization

Disinhibition &
Convulsions

Leads to
Depolarization

Opens Channel

Channel Remains Closed
Strychnine Blocks

Influx

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Treatment

Seizure Induction

Observation & Data Collection

Analysis

Animal Acclimation

Test Compound &
Strychnine Preparation

Vehicle Administration
(Control Group)

Test Compound Administration
(Experimental Group)

Strychnine Administration
(i.p.)

Observe for Seizures
(Latency, Duration, Severity)

Record Mortality
(24h)

Statistical Analysis

Efficacy Evaluation

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1261131?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Novel Anticonvulsant Agents

Efficacy Endpoints
Proposed Mechanisms

Strychnine-Induced
Seizure Model

NeuroAid (MLC901)

Tested in

Omega-3 FAs
(DHA & EPA)

Tested in

Ivermectin

Tested in

Increased Seizure LatencyDecreased Seizure Duration Increased Survival Rate Glutamatergic Modulation
(NeuroAid)

Membrane Fluidity &
Ion Channel Modulation

(Omega-3 FAs)

Glycine Receptor Agonism
(Ivermectin)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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